molecular formula C14H9Cl3N2O B13882688 5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol;hydrochloride

5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol;hydrochloride

Katalognummer: B13882688
Molekulargewicht: 327.6 g/mol
InChI-Schlüssel: CIXWHGOKPSNHLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol;hydrochloride is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with chlorine atoms and a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol typically involves the chlorination of 8-hydroxyquinolineThe reaction mixture is then poured into water, precipitating the desired product, which is further purified by recrystallization from acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.

Wissenschaftliche Forschungsanwendungen

5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways, resulting in the inhibition of bacterial growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.

    5,7-Diiodo-8-hydroxyquinoline: Used in similar applications but with different halogen substitutions.

    5-Chloro-7-iodo-8-quinolinol: Another halogen-substituted quinoline with unique properties.

Uniqueness

5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C14H9Cl3N2O

Molekulargewicht

327.6 g/mol

IUPAC-Name

5,7-dichloro-2-pyridin-2-ylquinolin-8-ol;hydrochloride

InChI

InChI=1S/C14H8Cl2N2O.ClH/c15-9-7-10(16)14(19)13-8(9)4-5-12(18-13)11-3-1-2-6-17-11;/h1-7,19H;1H

InChI-Schlüssel

CIXWHGOKPSNHLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C2)C(=CC(=C3O)Cl)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.